2'-Iodo-2'-deoxyuridine
Overview
Description
2’-Iodo-2’-deoxyuridine, also known as Idoxuridine or IUdR, is an anti-herpesvirus antiviral drug . It is a nucleoside analogue, a modified form of deoxyuridine, similar enough to be incorporated into viral DNA replication . The iodine atom added to the uracil component blocks base pairing . It is used only topically due to cardiotoxicity .
Molecular Structure Analysis
The effect of hydration on the molecular structure and energetics of the most stable conformers of the nucleoside analog 5-iodo-2’-deoxyuridine (IUdR) was carried out . To simulate the first hydration shell, two models were considered: the PCM model and the Discrete model (DM), including a variable number (1–20) of explicit water molecules .Physical And Chemical Properties Analysis
2’-Iodo-2’-deoxyuridine is a white to light beige crystalline powder . It has a melting point range of 155 - 180 °C / 311 - 356 °F . It is light sensitive .Scientific Research Applications
Antiviral Activity
IDU has been studied extensively for its antiviral properties. For instance, Camerman and Trotter (1964) revealed that the molecular structure of IDU, particularly the short intermolecular distance between iodine and oxygen, might be crucial for its antiviral activity (Camerman & Trotter, 1964). Kaufman, Nesburn, and Maloney (1962) found that IDU could effectively treat vaccinia infection of the cornea, suggesting a broader antiviral application (Kaufman, Nesburn, & Maloney, 1962).
Radioisotope Labeling
IDU has been utilized in radioisotope labeling, which is significant in imaging and diagnostic studies. Goethals et al. (1994) developed a simple procedure for labeling 2'-deoxyuridine with 123I, showing significant uptake in tissues with high cell proliferation rates, including tumors (Goethals et al., 1994). This finding is echoed by Baranowska-Kortylewicz et al. (1988), who reported a rapid and high-purity method for synthesizing radioiodinated 2'-deoxyuridine (Baranowska-Kortylewicz et al., 1988).
Cancer Research
The use of IDU in cancer research, particularly in understanding cell proliferation, has been significant. Riches et al. (1976) demonstrated the effectiveness of 5-[125I]iodo-2'-deoxyuridine in monitoring DNA synthesis in organ culture, providing a method for rapid screening of antitumor drugs (Riches et al., 1976). Additionally, Dupertuis et al(2002) explored the use of unlabelled IDU to increase the uptake rate of [125I]IDU in human xenografted glioblastomas, highlighting its potential in enhancing cancer diagnosis and therapy (Dupertuis et al., 2002).
Molecular Structure Analysis
Investigations into the molecular structure of IDU and its analogs have provided insights into its behavior and interactions. Palafox (2014) conducted a comprehensive study of IDU's molecular structure, comparing it to the natural nucleoside 2'-deoxythymidine, and analyzed its impact on DNA virus growth and replication (Palafox, 2014). This research is crucial in understanding how IDU can be utilized in antiviral and anticancer applications.
Synthesis and Purification Methods
Refinement of synthesis and purification methods for IDU has been an area of ongoing research. Keough and Hofer (1978) detailed an improved method for synthesizing and purifying 125I or 131I labeled carrier-free 5-iodo-2'-deoxyuridine, achieving high yields and purity, which is essential for its application in medical research (Keough & Hofer, 1978).
Safety And Hazards
Future Directions
The current Covid-19 pandemic and the potential of nucleosides as therapeutics have further enhanced their appeal . The presence of nucleoside scaffolds in a variety of antiviral and anticancer drugs has contributed greatly towards the rapid developments taking place in this field . Functionalization of the nucleoside base also provides access to useful biological probes that could exhibit enhanced fluorescent properties than the parent nucleosides .
properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOKCWRUQHGQR-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197186 | |
Record name | 2'-Iodo-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Iodo-2'-deoxyuridine | |
CAS RN |
4753-03-1 | |
Record name | 2'-Iodo-2'-deoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Iodo-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.